molecular formula C5H11N3O B12334403 2(1H)-Pyrimidinone, 4-(methylamino)-(9CI)

2(1H)-Pyrimidinone, 4-(methylamino)-(9CI)

Cat. No.: B12334403
M. Wt: 129.16 g/mol
InChI Key: HRWDKKKVRSVATR-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 4-(methylamino)-(9CI) is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals. The compound’s structure consists of a pyrimidine ring with a methylamino group at the 4-position and a keto group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-(methylamino)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-amino-2-methylpyrimidine with a suitable oxidizing agent to introduce the keto group at the 2-position. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 80-100°C to ensure complete cyclization.

Industrial Production Methods

Industrial production of 2(1H)-Pyrimidinone, 4-(methylamino)-(9CI) often involves large-scale batch or continuous flow processes. The starting materials are mixed in a reactor, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-(methylamino)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: N-oxides of 2(1H)-Pyrimidinone, 4-(methylamino)-(9CI).

    Reduction: 2-Hydroxy-4-(methylamino)pyrimidine.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

2(1H)-Pyrimidinone, 4-(methylamino)-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-(methylamino)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

2(1H)-Pyrimidinone, 4-(methylamino)-(9CI) can be compared with other pyrimidinone derivatives:

    2(1H)-Pyrimidinone, 4-amino: Lacks the methyl group, which can affect its biological activity and chemical reactivity.

    2(1H)-Pyrimidinone, 4-(dimethylamino): Contains an additional methyl group, which can influence its solubility and interaction with molecular targets.

    2(1H)-Pyrimidinone, 4-(ethylamino): The ethyl group can alter the compound’s pharmacokinetic properties and biological activity.

The uniqueness of 2(1H)-Pyrimidinone, 4-(methylamino)-(9CI) lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

4-(methylamino)-1,3-diazinan-2-one

InChI

InChI=1S/C5H11N3O/c1-6-4-2-3-7-5(9)8-4/h4,6H,2-3H2,1H3,(H2,7,8,9)

InChI Key

HRWDKKKVRSVATR-UHFFFAOYSA-N

Canonical SMILES

CNC1CCNC(=O)N1

Origin of Product

United States

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